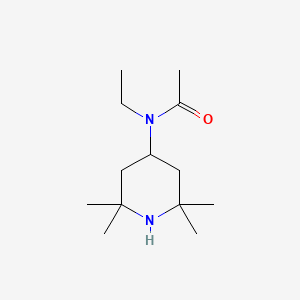
2,4-Dichloro-N,N-dimethyl-Benzenemethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-N,N-dimethyl-Benzenemethanamine is a chemical compound with the molecular formula C9H11Cl2N and a molecular weight of 204.1 g/mol . It is characterized by the presence of two chlorine atoms attached to a benzene ring, along with a dimethylamine group. This compound is used in various research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-N,N-dimethyl-Benzenemethanamine typically involves the reaction of 2,4-dichlorobenzyl chloride with dimethylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include a solvent like ethanol or methanol and a temperature range of 50-70°C .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dichloro-N,N-dimethyl-Benzenemethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms in the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol or methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzene derivatives.
Aplicaciones Científicas De Investigación
2,4-Dichloro-N,N-dimethyl-Benzenemethanamine is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: In studies involving enzyme inhibition and receptor binding.
Medicine: Potential use in the development of pharmaceuticals targeting specific biological pathways.
Industry: Used in the production of agrochemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-N,N-dimethyl-Benzenemethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Dichloro-N,N-dimethyl-Benzylamine
- 2,6-Dichloro-N,N-dimethyl-Benzenemethanamine
- 2,4-Dichloro-N,N-diethyl-Benzenemethanamine
Uniqueness
2,4-Dichloro-N,N-dimethyl-Benzenemethanamine is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and biological activity. The presence of two chlorine atoms at the 2 and 4 positions enhances its electrophilic nature, making it more reactive in nucleophilic substitution reactions compared to its analogs .
Propiedades
Fórmula molecular |
C9H11Cl2N |
|---|---|
Peso molecular |
204.09 g/mol |
Nombre IUPAC |
1-(2,4-dichlorophenyl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C9H11Cl2N/c1-12(2)6-7-3-4-8(10)5-9(7)11/h3-5H,6H2,1-2H3 |
Clave InChI |
CGDRRNQPAOHSLO-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC1=C(C=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


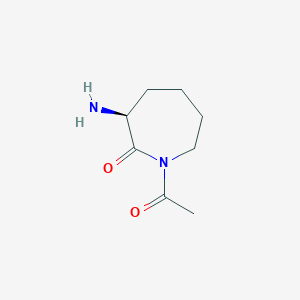
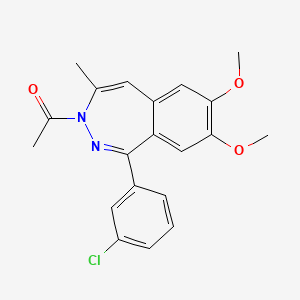
![4-{4-[(4-Bromo-2-formylphenoxy)methyl]phenoxy}benzonitrile](/img/structure/B14374790.png)
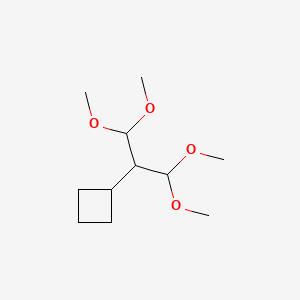

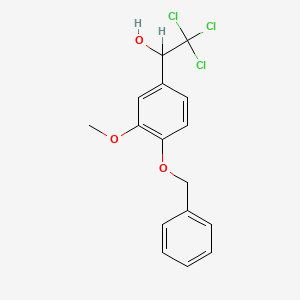
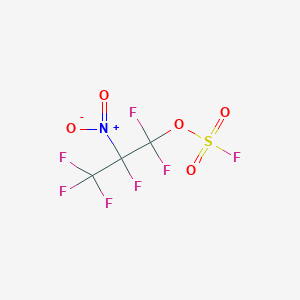
![1-[3-(Morpholin-4-yl)propyl]-5-propylpyrrolidin-2-one](/img/structure/B14374823.png)
![2,2,5-Trimethyl-2,3,4,11-tetrahydropyrano[2,3-a]carbazole](/img/structure/B14374828.png)
![1-[Cyclopropyl(phenyl)methyl]urea](/img/structure/B14374834.png)
![1-(2-Methyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)propan-1-one](/img/structure/B14374841.png)
![O-{[4-amino-2-(methylsulfanyl)pyrimidin-5-yl]methyl} phosphorodichloridothioate](/img/structure/B14374849.png)
